5-Chloro-2,3-diphenylpyrazine 1-oxide is a chemical compound with the molecular formula and a molecular weight of 266.72 g/mol. It is recognized as an impurity in the synthesis of Selexipag, a medication used for treating pulmonary arterial hypertension. The compound is classified under heterocyclic compounds, specifically within the pyrazine derivatives category. Its CAS number is 41270-66-0, and it is known to exhibit various biological activities, making it significant in pharmaceutical research.
The synthesis of 5-chloro-2,3-diphenylpyrazine 1-oxide typically involves the chlorination of 2,3-diphenylpyrazine. One common method includes treating 50 grams of 2-hydroxy-5,6-diphenylpyrazine with phosphorus oxychloride (POCl₃) at elevated temperatures (100-110 °C) for several hours. After cooling, the reaction mixture is poured into ice water to precipitate the product, which is then filtered and dried. This method yields approximately 77% of the desired compound .
The molecular structure of 5-chloro-2,3-diphenylpyrazine 1-oxide features a pyrazine ring with two phenyl groups and a chlorine atom at the 5-position. The structural representation can be summarized as follows:
InChI=1S/C16H11ClN2/c17-14-11-18-15(12-7-3-1-4-8-12)16(19-14)13-9-5-2-6-10-13/h1-11H
C1(C2=CC=CC=C2)=NC=C(Cl)N=C1C1=CC=CC=C1
The compound appears as a white to orange crystalline solid with a melting point between 126 °C and 128 °C .
5-Chloro-2,3-diphenylpyrazine 1-oxide can undergo various chemical reactions typical of halogenated heterocycles. Notably, it can react with nucleophiles such as amines to form corresponding derivatives. For instance, it has been reported that reacting this compound with methylamine in methanol yields 5-chloro-2,3-diphenyl-pyrazine derivatives .
The mechanism of action for compounds like 5-chloro-2,3-diphenylpyrazine 1-oxide typically involves interaction with specific receptors or enzymes in biological systems. In the context of its use as an impurity in Selexipag synthesis, it may function as a prostacyclin receptor agonist, influencing vascular tone and platelet aggregation through its effects on cyclic adenosine monophosphate (cAMP) pathways.
Research indicates that pyrazine derivatives can modulate prostacyclin receptor activity, suggesting potential therapeutic applications in cardiovascular diseases .
The physical and chemical properties of 5-chloro-2,3-diphenylpyrazine 1-oxide are summarized below:
Property | Value |
---|---|
Melting Point | 126 - 128 °C |
Boiling Point | 145 °C at 0.001 mmHg |
Density | Approximately 1\pm 0.06\g/cm^3 (predicted) |
Solubility | Soluble in organic solvents |
Appearance | White to orange powder/crystal |
pKa | -2.16 ± 0.10 (predicted) |
The compound exhibits potential hazards such as causing skin and eye irritation and may have long-lasting harmful effects on aquatic life .
5-Chloro-2,3-diphenylpyrazine 1-oxide serves primarily as an intermediate in the synthesis of Selexipag and related compounds aimed at treating pulmonary arterial hypertension. Its role as a prostacyclin receptor agonist positions it within pharmacological research focused on cardiovascular treatments.
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4